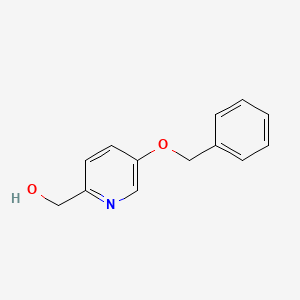

(5-(Benzyloxy)pyridin-2-yl)methanol

Descripción general

Descripción

(5-(Benzyloxy)pyridin-2-yl)methanol: is an organic compound with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a benzyloxy group attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Benzylation of Pyridine Derivatives: One common method involves the benzylation of pyridine derivatives. The reaction typically uses benzyl chloride and a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion.

Reduction of Pyridine Aldehydes: Another method involves the reduction of pyridine aldehydes using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This method is often used to introduce the methanol group at the 2-position of the pyridine ring.

Industrial Production Methods: Industrial production methods for (5-(Benzyloxy)pyridin-2-yl)methanol are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (5-(Benzyloxy)pyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the benzyloxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Pyridine aldehydes or carboxylic acids.

Reduction: Pyridine amines.

Substitution: Pyridine derivatives with substituted nucleophiles.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has potential applications in drug development due to its structural characteristics, which allow for various modifications leading to new therapeutic agents. The presence of the benzyloxy group can facilitate the synthesis of more complex molecules, potentially enhancing pharmacological profiles.

Key Findings:

- Antimicrobial Activity : Similar pyridine derivatives have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.

- Anticancer Properties : Preliminary studies suggest that related compounds may inhibit tumor growth by targeting specific cellular pathways, making them candidates for cancer therapeutics.

- Neuroprotective Effects : Certain derivatives have been investigated for their ability to modulate neurotransmitter systems, offering potential in treating neurodegenerative diseases.

| Application Area | Biological Activity | References |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anticancer | Inhibits tumor growth | |

| Neuroprotection | Modulates neurotransmitters |

Enzyme Interaction Studies

(5-(Benzyloxy)pyridin-2-yl)methanol can serve as a probe to study enzyme interactions and metabolic pathways. Its halogenated structure may facilitate tracing biochemical reactions in living organisms.

Mechanism of Action:

The compound interacts with specific molecular targets such as enzymes or receptors, influencing biological pathways. For instance, it has been shown to modulate cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and apoptosis.

Material Science

In the industrial sector, this compound can be utilized in the production of advanced materials such as polymers and coatings. Its ability to undergo various chemical modifications makes it suitable for creating materials with tailored properties.

Case Studies

-

Anticancer Activity Study :

In vitro studies have shown that compounds similar to this compound exhibit significant anticancer activity by targeting pathways involved in cell cycle regulation. These findings suggest that further investigation into this compound could yield promising results for cancer treatment . -

Neuroprotective Research :

A study focused on pyridine derivatives indicated that they could protect neuronal cells from oxidative stress, potentially providing a therapeutic avenue for neurodegenerative diseases . This research underscores the importance of exploring this compound in neuropharmacology. -

Enzyme Interaction Analysis :

Research has documented the compound's interaction with cytochrome P450 enzymes, suggesting its role as both a substrate and an inhibitor. This dual functionality could be pivotal in understanding drug metabolism and designing safer pharmaceuticals .

Mecanismo De Acción

The mechanism of action of (5-(Benzyloxy)pyridin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The benzyloxy group may enhance the compound’s binding affinity to these targets, thereby modulating their activity.

Comparación Con Compuestos Similares

(5-(Methoxy)pyridin-2-yl)methanol: Similar structure but with a methoxy group instead of a benzyloxy group.

(5-(Ethoxy)pyridin-2-yl)methanol: Similar structure but with an ethoxy group instead of a benzyloxy group.

(5-(Phenoxy)pyridin-2-yl)methanol: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness:

- The presence of the benzyloxy group in (5-(Benzyloxy)pyridin-2-yl)methanol provides unique steric and electronic properties that can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents.

Actividad Biológica

(5-(Benzyloxy)pyridin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by diverse research findings and case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H13NO2

- Molecular Weight: 217.25 g/mol

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. For instance, it has been tested against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Klebsiella pneumoniae | 0.25 μg/mL |

These results suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against multidrug-resistant strains.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated in vitro using macrophage cell lines. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 120 | 30 |

The observed reduction in cytokine levels indicates that the compound may help modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound possesses selective cytotoxic effects.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 20 |

The IC50 values indicate that the compound has a potent effect on cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as an anticancer agent.

The biological activities of this compound are believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial DNA replication and repair.

- Modulation of Signaling Pathways: It appears to interfere with signaling pathways associated with inflammation and cell proliferation.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Case Studies

-

Case Study on Antibacterial Efficacy:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridine compounds, including this compound, showed promising antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the structure-activity relationship that could guide future modifications for enhanced efficacy . -

Clinical Relevance in Inflammation:

Research conducted at the University of Groningen explored the anti-inflammatory effects of similar compounds and reported significant reductions in inflammatory markers in animal models, supporting the potential use of these compounds in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(Benzyloxy)pyridin-2-yl)methanol, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves introducing the benzyloxy group via nucleophilic substitution or coupling reactions. For example, benzyl ether formation can be achieved using benzyl bromide under basic conditions (e.g., NaH in THF). The pyridine methanol moiety may be synthesized through reduction of a carboxylic acid derivative (e.g., using LiAlH4). Catalytic hydrogenation (Pd/C, H₂) is often employed for benzyloxy deprotection in related compounds . Yield optimization may involve solvent selection (DMF for polar intermediates, ethanol for reductions) and temperature control (reflux for coupling, room temperature for sensitive reductions).

Q. How can spectroscopic and computational methods characterize this compound?

- Methodological Answer :

- NMR : H NMR can confirm the benzyloxy group (δ ~4.9–5.1 ppm for OCH₂Ph) and pyridine protons (distinct aromatic splitting). C NMR identifies the quaternary carbons adjacent to oxygen.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 230.1182 for C₁₃H₁₃NO₂).

- Computational Tools : LogP (~2.1) and topological polar surface area (TPSA ~45.6 Ų) can be predicted using software like Open Babel, aiding solubility and permeability studies .

Q. What strategies enable enantioselective functionalization of this compound for chiral drug intermediates?

- Methodological Answer : Asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) or enzymatic resolution can introduce stereocenters. For example, Leuconostoc pseudomesenteroides N13 has been used to enantioselectively reduce ketones in pyridinyl methanol derivatives, achieving >90% enantiomeric excess (ee) under optimized conditions (pH 7.0, 30°C) . Stereochemical analysis requires chiral HPLC or circular dichroism (CD) spectroscopy.

Q. How do solvent polarity and catalyst selection influence benzyloxy deprotection in pyridine methanol derivatives?

- Methodological Answer :

- Catalysts : Pd/C (10% w/w) in methanol/water mixtures enables efficient hydrogenolysis of benzyl ethers without affecting pyridine rings .

- Solvent Effects : Polar protic solvents (e.g., ethanol) enhance hydrogen availability, while additives like acetic acid can prevent catalyst poisoning.

- Case Study : In , benzyloxy deprotection in pyridone derivatives required 5 days under H₂ with Pd/C and cyclohexene as a hydrogen donor .

Q. How can in silico models resolve discrepancies between calculated and experimental physicochemical properties?

- Methodological Answer : Discrepancies in LogP (e.g., calculated vs. experimental) arise from solvent effects or tautomerism. Hybrid approaches combining density functional theory (DFT) for electronic structure and molecular dynamics (MD) for solvation free energy improve accuracy. For instance, reports LogP 4.4 for a structurally complex analog, highlighting the need for experimental validation via shake-flask assays .

Q. Applications in Drug Development

Q. What role does this compound play in designing kinase inhibitors?

- Methodological Answer : The pyridine methanol scaffold mimics ATP-binding motifs in kinases. Structure-activity relationship (SAR) studies often involve substituting the benzyloxy group with halogens or methoxy groups to modulate binding affinity. For example, demonstrates that chiral pyridinyl methanol derivatives serve as intermediates in kinase inhibitor synthesis .

Q. Conflict Resolution in Data Interpretation

Q. How should researchers address contradictory LogP values reported for pyridine methanol derivatives?

- Methodological Answer : Cross-validate using multiple software tools (e.g., ChemAxon, ACD/Labs) and experimental measurements (e.g., reverse-phase HPLC retention times). For instance, and report LogP values differing by >2 units due to substituent effects; such cases require crystallographic or NMR-based conformational analysis .

Propiedades

IUPAC Name |

(5-phenylmethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGLFQHWXNTFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471354 | |

| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59781-11-2 | |

| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.